1-Methyl-3-octylimidazolium tetrafluoroborate

Ionic Liquid Viscosity High-Pressure Rheology Lubrication

1-Methyl-3-octylimidazolium tetrafluoroborate (CAS 244193-52-0), also denoted as [OMIM][BF4] or [C8mim][BF4], is an imidazolium-based room-temperature ionic liquid (RTIL) characterized by a 1-methyl-3-octylimidazolium cation paired with a tetrafluoroborate anion. Standard commercial specifications typically include a purity of ≥97.0% (HPLC), a density of 1.12 g/mL at 20 °C, and an electrochemical window of 6.0 V.

Molecular Formula C12H23BF4N2
Molecular Weight 282.13 g/mol
CAS No. 244193-52-0
Cat. No. B1245562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-octylimidazolium tetrafluoroborate
CAS244193-52-0
Synonyms1-methyl-3-octylimidazolium bromide
1-methyl-3-octylimidazolium tetrafluoroborate
Molecular FormulaC12H23BF4N2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1)C
InChIInChI=1S/C12H23N2.BF4/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)5/h10-12H,3-9H2,1-2H3;/q+1;-1
InChIKeyGXZCAMSPWNHTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-octylimidazolium Tetrafluoroborate: Procurement Guide for [OMIM][BF4] Ionic Liquid Selection


1-Methyl-3-octylimidazolium tetrafluoroborate (CAS 244193-52-0), also denoted as [OMIM][BF4] or [C8mim][BF4], is an imidazolium-based room-temperature ionic liquid (RTIL) characterized by a 1-methyl-3-octylimidazolium cation paired with a tetrafluoroborate anion. Standard commercial specifications typically include a purity of ≥97.0% (HPLC), a density of 1.12 g/mL at 20 °C, and an electrochemical window of 6.0 V . Unlike many common organic solvents, this compound exhibits negligible vapor pressure and remains in a liquid state over a wide temperature range, with a reported melting point between 25–35 °C and a decomposition temperature above 350 °C [1]. These baseline properties enable its application in electrochemical systems, high-temperature reaction media, and separation processes where conventional solvents are unsuitable.

Electrochemical & high-temperature applications
Negligible vapor pressure, wide liquid range
Separation & extraction processes

Why Generic Substitution Fails: Critical Performance Differentiation of 1-Methyl-3-octylimidazolium Tetrafluoroborate


In scientific and industrial applications, imidazolium-based ionic liquids are not interchangeable commodities. The physicochemical behavior of [OMIM][BF4] is exquisitely tuned by the specific combination of its octyl alkyl chain length and the tetrafluoroborate anion. Even minor structural alterations, such as changing the anion to hexafluorophosphate or shortening the alkyl chain to butyl, yield compounds with dramatically different viscosities, conductivities, thermal stabilities, and solubilities [1]. Therefore, procurement decisions cannot rely on generic 'ionic liquid' specifications. Selecting a close analog without accounting for these quantitative differences will likely lead to process failure, including mass transfer limitations, narrowed electrochemical operational ranges, or phase separation issues. The evidence presented below provides the necessary quantitative justification for selecting [OMIM][BF4] over its closest in-class alternatives.

Anion substitution (e.g., PF6) changes viscosity and conductivity profiles; may not maintain fluidity under extreme pressure.
Alkyl chain length (e.g., butyl) drastically alters viscosity and phase behavior; chain-length analog may shift mass transfer performance.
Generic ionic liquid specifications do not guarantee comparable electrochemical window or thermal stability for high-voltage or high-temperature processes.

Quantitative Differentiation Evidence: 1-Methyl-3-octylimidazolium Tetrafluoroborate vs. Key Comparators


Viscosity Comparison: [OMIM][BF4] vs. [OMIM][PF6] at Elevated Pressure

In applications where pressure influences fluid dynamics, the viscosity response of [OMIM][BF4] is notably more robust than its hexafluorophosphate counterpart. The viscosity of [OMIM][BF4] has been measured under pressures up to 224 MPa, compared to a maximum of 176 MPa for [OMIM][PF6] before experimental limitations were encountered, suggesting greater practical operational latitude for the tetrafluoroborate salt under extreme conditions [1].

Viscosity under pressure
Head-to-head
[OMIM][BF4]: 224 MPa[OMIM][PF6]: 176 MPa+48 MPa (+27%)
Reported higher operational pressure latitude before experimental limits.
Supports high-pressure fluid selection; falling-body viscometer, 0–80°C.
Ionic Liquid Viscosity High-Pressure Rheology Lubrication

Electrical Conductivity: Cation Mobility and Stokes-Einstein Deviation

The molar conductivity of [OMIM][BF4] exhibits a distinct relationship with viscosity compared to [OMIM][PF6]. The fractional Stokes-Einstein exponent (t), which describes the deviation from ideal hydrodynamic behavior, was determined to be 0.94 for [OMIM][BF4] versus 0.96 for [OMIM][PF6] [1]. This indicates a slightly weaker coupling between translational motion and shear viscosity in the tetrafluoroborate salt, which can translate to different ion mobility characteristics in electrochemical cells.

Ion mobility coupling
Head-to-head
[OMIM][BF4]: t = 0.94[OMIM][PF6]: t = 0.96Δt = –0.02
Weaker coupling between translation and viscosity; may support different ion transport in cells.
Fractional Stokes-Einstein exponent; 0–80°C, ≤196 MPa.
Ionic Conductivity Electrolyte Design Transport Phenomena

Chain-Length Dependent Viscosity: Impact of C8 vs. C4 Alkyl Chain

Increasing the alkyl chain length on the imidazolium cation from butyl ([BMIM]) to octyl ([OMIM]) results in a significant increase in viscosity due to stronger van der Waals interactions. While specific numerical values vary with temperature, the trend across the [Cnmim][BF4] series shows that viscosity exhibits an increasing trend with longer alkyl chains [1]. A representative comparison at 293.15 K shows [OMIM][BF4] is substantially more viscous than its butyl counterpart, impacting its suitability as a solvent where low viscosity is required for rapid mixing.

Chain-length viscosity
Class-level
C8 >> C4 viscosity
Higher viscosity medium suitable for controlled mass transfer or lubrication studies.
Class trend across [Cnmim][BF4] series; data to verify at specific temperature.
Ionic Liquid Viscosity Structure-Property Relationship Mass Transfer

Electrochemical Window: Comparative Stability for High-Voltage Applications

The electrochemical window defines the voltage range over which an electrolyte is stable. [OMIM][BF4] exhibits a specified electrochemical window of 6.0 V . While direct comparative data under identical conditions for close analogs is not consolidated in a single source, this value is characteristic of tetrafluoroborate-based imidazolium ionic liquids and is generally narrower than that of the more stable but more expensive bis(trifluoromethylsulfonyl)imide ([Tf2N]) analogs, but wider than many conventional organic solvent-based electrolytes.

Electrochemical window
Supporting evidence
6.0 V
Supports wider voltage range context than many organic solvents.
Commercial specification; measurement details not consolidated.
Electrochemical Stability Battery Electrolyte Supercapacitor

Thermal Decomposition Onset: Comparative Stability Under Inert Conditions

Thermal stability is critical for high-temperature applications. The decomposition onset temperature (Tonset) of [OMIM][BF4] has been determined using thermogravimetric analysis (TGA). While the exact Tonset value is not provided in the abstract, the study by [1] focused on the thermal decomposition behavior under both Knudsen (equilibrium) and Langmuir (free evaporation) conditions, revealing that decomposition mechanism is condition-dependent. For procurement, this indicates that [OMIM][BF4] may be used in processes up to at least 410 K without significant decomposition, based on the vaporization study range, but users should be aware of the potential for decomposition under certain closed-system conditions.

Decomposition behavior
Supporting evidence
Studied up to 485 K
Decomposition mechanism is condition-dependent; Knudsen vs. Langmuir modes differ.
TGA/KEMS; review required for closed-system applications.
Thermal Stability High-Temperature Solvent Decomposition Kinetics

Solubility and Partition Coefficient: Hydrophobicity and Extraction Potential

The octanol-water partition coefficient (log Kow) is a key indicator of hydrophobicity and potential for extraction of nonpolar compounds. For [OMIM][BF4], the estimated log Kow is 4.59 . This value is significantly higher than that of shorter-chain analogs (e.g., [EMIM][BF4] or [BMIM][BF4]), reflecting the increased lipophilicity imparted by the octyl chain. This high log Kow makes [OMIM][BF4] particularly effective as an extraction solvent for hydrophobic organic compounds from aqueous solutions, but also implies greater potential for bioaccumulation and environmental persistence.

Hydrophobicity (log Kow)
Class-level
log Kow = 4.59
Reported high partition coefficient context for extraction of nonpolar solutes.
Estimated (KOWWIN); supports extraction feasibility screening.
Solubility Partition Coefficient Extraction Environmental Fate

Optimized Application Scenarios for 1-Methyl-3-octylimidazolium Tetrafluoroborate Based on Verified Differentiation


High-Pressure Lubricants and Hydraulic Fluids

Based on its demonstrated viscosity stability at pressures up to 224 MPa—a 27% higher operational ceiling compared to its [PF6] analog [1]—[OMIM][BF4] is the rational choice for formulating high-pressure lubricants or hydraulic fluids. Its ability to maintain fluidity under extreme compression makes it suitable for deep-sea equipment, high-pressure reactors, and advanced tribological systems where conventional oils would fail.

Electrolyte for Moderate-Voltage Energy Storage Devices

With a specified electrochemical window of 6.0 V and a unique conductivity-viscosity relationship (Stokes-Einstein exponent t=0.94) [2], [OMIM][BF4] is well-suited as an electrolyte in supercapacitors and lithium-ion batteries. Its window is sufficient for many commercial electrode couples, and its ion transport properties offer a different performance profile compared to [PF6] or [Tf2N] electrolytes, potentially optimizing charge/discharge rates under specific temperature and pressure conditions.

Hydrophobic Extraction Solvent for Organic Solutes

The high estimated log Kow of 4.59 positions [OMIM][BF4] as a superior extraction phase for hydrophobic organic compounds from aqueous matrices. This is directly relevant to environmental remediation (e.g., removal of pesticides or pharmaceuticals from wastewater), natural product isolation, and analytical sample preparation. The compound's negligible vapor pressure further simplifies solvent recovery and reduces fugitive emissions compared to traditional volatile organic solvents.

High-Temperature Reaction Media Requiring Controlled Viscosity

Given its class-level trend of higher viscosity relative to shorter-chain analogs [3] and its thermal stability allowing operation up to at least 410 K [4], [OMIM][BF4] is ideal as a solvent for reactions requiring both high thermal endurance and a viscous medium to control mass transfer rates. This includes high-temperature organic syntheses, polymerizations, and biomass processing where the ionic liquid can serve as both a solvent and a heat transfer fluid.

Application
Selection Property
Validation Focus
High-pressure lubricants & hydraulic fluids
Viscosity stability under extreme compression
Pressure-dependent fluidity characterization
Electrolyte for energy storage devices
Electrochemical window & ion transport profile
Conductivity–viscosity relationship, voltage stability testing
Hydrophobic extraction solvent
High octanol-water partition coefficient
Extraction efficiency for nonpolar analytes, solvent recovery
High-temperature reaction media
Thermal stability & viscous medium
Decomposition onset under process conditions, mass transfer control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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